
Propanoic acid;pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid;pyridine-4-carboxamide is a compound that combines the properties of both propanoic acid and pyridine-4-carboxamide Propanoic acid is a simple carboxylic acid with the chemical formula C3H6O2, known for its use as a preservative and antibacterial agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid;pyridine-4-carboxamide typically involves the condensation of propanoic acid with pyridine-4-carboxamide. One common method is the direct condensation of carboxylic acids and amines in the presence of a dehydrating agent such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) . This reaction yields the corresponding amide product with high purity and moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid;pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Propanoic acid;pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of propanoic acid;pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic processes. In anti-inflammatory applications, it may modulate the activity of enzymes or receptors involved in the inflammatory response .
Comparación Con Compuestos Similares
Propanoic acid;pyridine-4-carboxamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar structural features but different chemical properties and applications.
Pyridine-3,5-dicarboxamide: Another pyridine derivative with distinct reactivity and uses in coordination chemistry and material science.
The uniqueness of this compound lies in its combination of propanoic acid and pyridine-4-carboxamide moieties, which confer specific chemical and biological properties that are not present in other similar compounds.
Propiedades
Número CAS |
848139-06-0 |
|---|---|
Fórmula molecular |
C12H18N2O5 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
propanoic acid;pyridine-4-carboxamide |
InChI |
InChI=1S/C6H6N2O.2C3H6O2/c7-6(9)5-1-3-8-4-2-5;2*1-2-3(4)5/h1-4H,(H2,7,9);2*2H2,1H3,(H,4,5) |
Clave InChI |
PSXXZVDLWSQFRU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CCC(=O)O.C1=CN=CC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
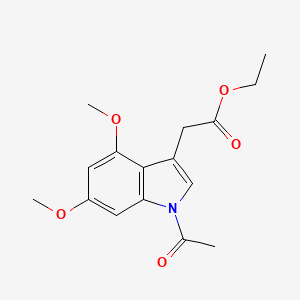
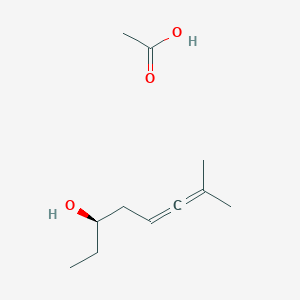
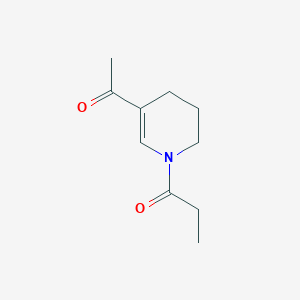
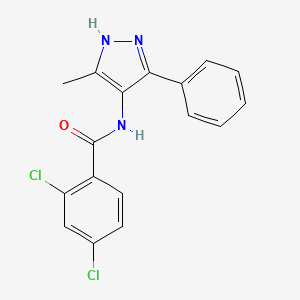

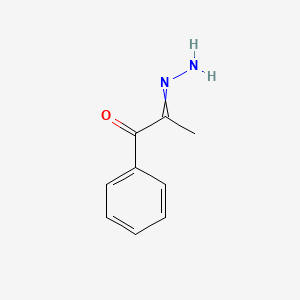
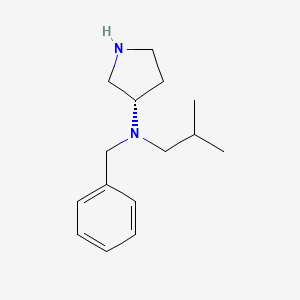
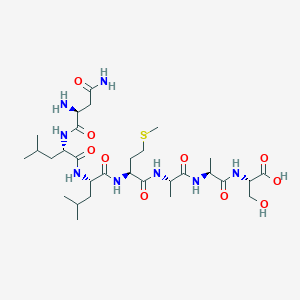
![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)
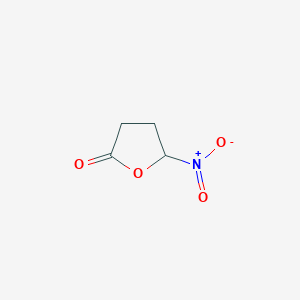
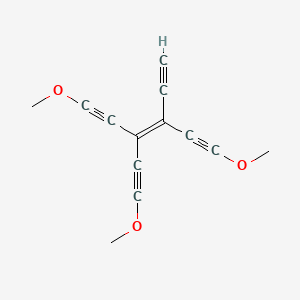
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
